1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters(1:1:1 Mixture of D446490 and D481750 and D43939
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Overview
Description
1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters (1:1:1 Mixture of D446490 and D481750 and D43939) is a complex chemical compound that falls under the category of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The mixture of D446490, D481750, and D43939 refers to the specific alkyl chain lengths (C6, C8, and C10) in the ester groups attached to the benzenedicarboxylic acid core.
Biochemical Analysis
Biochemical Properties
1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the hydrolysis of the ester bonds, leading to the release of the corresponding alcohols and 1,2-benzenedicarboxylic acid. Additionally, 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters can bind to certain proteins, altering their conformation and activity .
Cellular Effects
The effects of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt endocrine signaling pathways, leading to altered hormone levels and receptor activities . Furthermore, 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters can modulate the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes .
Molecular Mechanism
At the molecular level, 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters exerts its effects through various mechanisms. It can bind to and inhibit the activity of certain enzymes, such as esterases, by forming stable enzyme-substrate complexes. This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products . Additionally, 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters can degrade into its constituent alcohols and 1,2-benzenedicarboxylic acid over time, which can lead to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, including changes in lipid and carbohydrate metabolism .
Dosage Effects in Animal Models
The effects of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can cause significant toxic effects, including reproductive toxicity and endocrine disruption . Threshold effects have been observed, where certain dosages lead to pronounced biological responses, such as changes in hormone levels and reproductive outcomes .
Metabolic Pathways
1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters is involved in various metabolic pathways. It is metabolized by enzymes such as esterases and lipases, leading to the production of 1,2-benzenedicarboxylic acid and the corresponding alcohols . These metabolites can further participate in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . For example, it can be transported across cell membranes by lipid transporters and accumulate in lipid-rich tissues . This distribution pattern can influence the compound’s biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and lipid droplets, through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters typically involves the esterification of phthalic anhydride with a mixture of hexanol, octanol, and decanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired esters.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The reaction mixture is then purified through distillation to remove any unreacted alcohols and other impurities, yielding the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols (hexanol, octanol, and decanol).
Oxidation: The alkyl chains can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and the corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters have a wide range of applications in scientific research, including:
Chemistry: Used as plasticizers in the production of flexible polymers and as intermediates in organic synthesis.
Biology: Studied for their potential effects on biological systems, including their role as endocrine disruptors.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of flexible PVC products, such as cables, flooring, and medical devices.
Mechanism of Action
The primary mechanism of action of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters involves their ability to interact with and modify the properties of polymers. By embedding themselves between polymer chains, these esters increase the flexibility and durability of the material. On a molecular level, they can also interact with biological systems, potentially disrupting endocrine functions by mimicking or interfering with hormone activity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
Comparison
1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters are unique due to their specific mixture of alkyl chain lengths, which provides a balance of properties such as flexibility, durability, and compatibility with various polymers. Compared to other phthalates, this mixture offers a tailored approach to achieving desired material properties in specific applications.
Properties
CAS No. |
68515-51-5 |
---|---|
Molecular Formula |
N/A |
Molecular Weight |
0 |
Origin of Product |
United States |
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